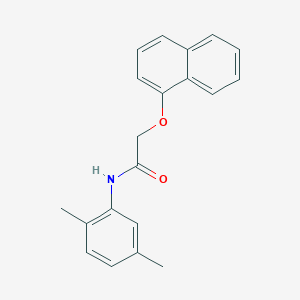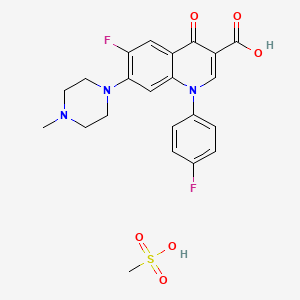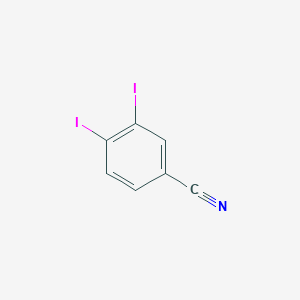
3,4-Diiodobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diiodobenzonitrile: is an organic compound with the molecular formula C7H3I2N . It is a derivative of benzonitrile, where two iodine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodobenzonitrile typically involves the iodination of benzonitrile derivatives. One common method is the direct iodination of 3,4-diaminobenzonitrile using iodine and an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an organic solvent like acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 3,4-Diiodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted benzonitriles.
Reduction Products: Amines or other reduced derivatives.
Coupling Products: Biaryl compounds or other complex organic molecules.
科学的研究の応用
Chemistry: 3,4-Diiodobenzonitrile is used as a building block in organic synthesis. It is valuable in the preparation of various substituted aromatic compounds through coupling reactions.
Biology and Medicine: In biological research, it can be used to synthesize molecules with potential pharmaceutical applications. Its derivatives may exhibit biological activity and can be studied for their effects on biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. It can also be used in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 3,4-Diiodobenzonitrile depends on its application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution or coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
4-Hydroxy-3,5-diiodobenzonitrile: Similar structure but with hydroxyl groups instead of hydrogen atoms at the 4th and 5th positions.
3,4-Difluorobenzonitrile: Fluorine atoms instead of iodine atoms, leading to different reactivity and applications.
Uniqueness: 3,4-Diiodobenzonitrile is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This gives it distinct reactivity and makes it suitable for specific synthetic applications that require heavy halogen atoms.
特性
分子式 |
C7H3I2N |
|---|---|
分子量 |
354.91 g/mol |
IUPAC名 |
3,4-diiodobenzonitrile |
InChI |
InChI=1S/C7H3I2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H |
InChIキー |
SFMZHGGAJGGTHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
![tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
![N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide](/img/structure/B14800387.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
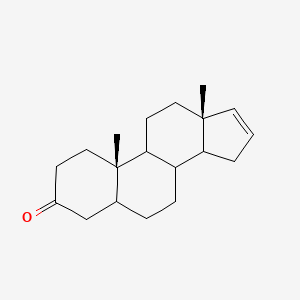
![Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-](/img/structure/B14800432.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)
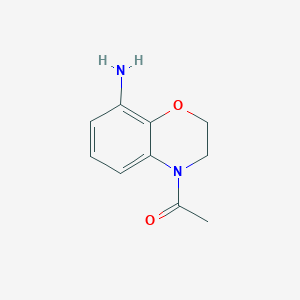
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)

![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
